![molecular formula C13H15N3OS B2685730 N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide CAS No. 766508-80-9](/img/structure/B2685730.png)
N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Glutaminase Inhibition
N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide and its analogs have been studied for their potential in inhibiting kidney-type glutaminase (GLS), an enzyme implicated in cancer cell growth. Some analogs, like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown similar potency to established inhibitors, with improved solubility and potential for attenuating the growth of cancer cells, as observed in human lymphoma B cells and mouse models (Shukla et al., 2012).
Antidiabetic Potential
Derivatives of this compound have been synthesized and evaluated for their antidiabetic potential. These novel bi-heterocycles showed significant inhibitory potential against the α-glucosidase enzyme, an important target in diabetes management. The compounds exhibited strong enzyme inhibition, suggesting their utility as potential antidiabetic agents (Abbasi et al., 2020).
Anticancer Activity
Studies on this compound derivatives have also explored their potential as anticancer agents. For instance, specific derivatives showed selective cytotoxicity against human lung adenocarcinoma cells while sparing healthy cells, indicating their potential as selective anticancer agents (Evren et al., 2019).
Antimicrobial and Anticholinesterase Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although the anticholinesterase activity was found weak, significant antifungal activity was observed against Candida parapsilosis (Yurttaş et al., 2015).
Antibacterial and Antifungal Activities
Novel thiazole derivatives, including those related to this compound, have shown significant antibacterial and antifungal activities in various studies. This includes activity against a range of bacterial and fungal pathogens, suggesting their potential as broad-spectrum antimicrobial agents (Saravanan et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound Thiazole derivatives have been reported to interact with various targets to induce biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
Propiedades
IUPAC Name |
N-[2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(17)15-7-6-10-2-4-11(5-3-10)12-8-18-13(14)16-12/h2-5,8H,6-7H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVKGNRQLTMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2685648.png)
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2685653.png)
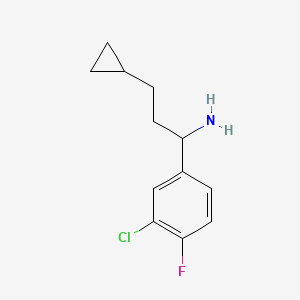
![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate](/img/structure/B2685658.png)
![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)
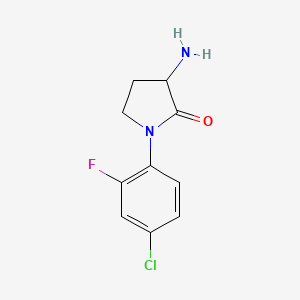
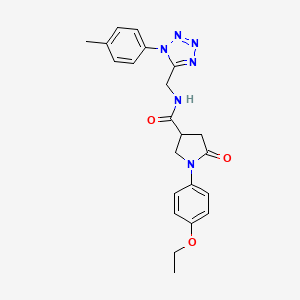
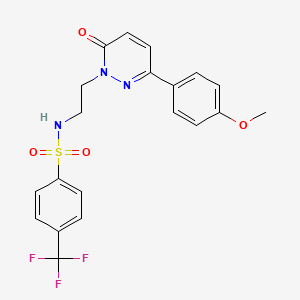
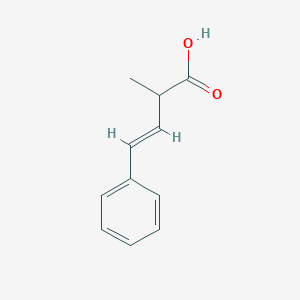
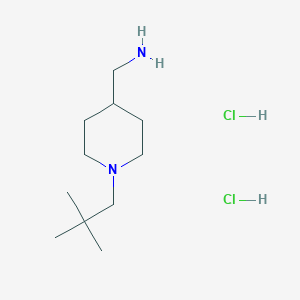
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)
